
Technical Guide: Physicochemical Properties &
Characterization of (2,6-Dimethoxy-phenoxy)-

acetic Acid

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
(2,6-Dimethoxy-phenoxy)-acetic

acid

CAS No.: 95110-10-4

Cat. No.: B1595082

Get Quote

Executive Summary
Compound: (2,6-Dimethoxy-phenoxy)-acetic acid CAS Registry Number: 95110-10-4 Role:

Pharmaceutical Intermediate / Chemical Building Block

This guide provides a rigorous technical analysis of (2,6-Dimethoxy-phenoxy)-acetic acid, a

structural analog of phenoxyacetic acid functionalized with methoxy groups at the ortho

positions. This substitution pattern mimics the syringyl moiety found in lignin and specific

bioactive natural products, making this compound a critical intermediate in the synthesis of

cardiovascular agents (e.g., substituted phenoxy-alkyl-amines) and neurological drugs.

The following sections detail its physicochemical constants, synthesis protocols, and analytical

characterization, designed to support researchers in drug development and organic synthesis.

Part 1: Physicochemical Profile[1][2]
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The physicochemical properties of (2,6-Dimethoxy-phenoxy)-acetic acid are governed by the

interplay between the hydrophilic carboxylic acid tail and the electron-rich, lipophilic dimethoxy-

benzene head.

Fundamental Constants Table
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Property Value / Description Technical Commentary

Molecular Formula C₁₀H₁₂O₅

Molecular Weight 212.20 g/mol

Physical State White Crystalline Solid

Melting Point 79 – 82 °C

Note: Several commercial SDS

databases incorrectly list this

range as the Boiling Point.

Given the molecular weight

and polarity, 79°C is physically

impossible as a boiling point at

STP; it represents the melting

range.

Boiling Point > 300 °C (Predicted)

Decomposition likely occurs

prior to boiling at atmospheric

pressure.

pKa (Acid) ~3.1 – 3.3 (Predicted)

Comparable to phenoxyacetic

acid (3.17). The ortho-methoxy

groups exert a steric effect but

minimal resonance donation to

the carboxylate due to the

ether spacer.

LogP (Octanol/Water) ~1.2 – 1.4 (Predicted)

Moderately lipophilic. The two

methoxy groups add

lipophilicity compared to

phenoxyacetic acid, but the

ionizable head group

dominates behavior at

physiological pH.

Solubility (Water) Low (Free Acid) < 1 mg/mL at pH 2.0.

Solubility (Organic) High
Soluble in ethanol, chloroform,

DMSO, and ethyl acetate.
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Solubility & Ionization Behavior
The solubility of (2,6-Dimethoxy-phenoxy)-acetic acid is pH-dependent.

pH < pKa (Acidic): The molecule exists in its protonated, neutral form. It is poorly soluble in

water but highly extractable into organic solvents (DCM, EtOAc).

pH > pKa (Basic): The carboxylic acid deprotonates to form the carboxylate anion. Water

solubility increases strictly, allowing for aqueous extraction.

Part 2: Synthesis & Purification Protocol
Mechanistic Causality
The most robust synthesis route utilizes a Williamson Ether Synthesis. This involves the

nucleophilic attack of the 2,6-dimethoxyphenoxide ion on a haloacetic acid derivative. We

prefer Chloroacetic acid over ethyl bromoacetate for direct access to the acid without a

subsequent hydrolysis step, though the ester route offers easier purification if distillation is

required.

Protocol: Direct Alkylation
Reagents: 2,6-Dimethoxyphenol (Syringol), Chloroacetic acid, NaOH (aq), HCl (conc).

Deprotonation: Dissolve 2,6-dimethoxyphenol (1.0 eq) in 20% NaOH solution (2.5 eq). The

excess base is critical to neutralize the chloroacetic acid and maintain the phenoxide

concentration.

Observation: Solution turns slightly yellow/brown due to phenoxide formation.

Alkylation: Add Chloroacetic acid (1.2 eq) slowly to the reaction mixture while maintaining

temperature at 70–80 °C.

Control: Do not exceed 90 °C to prevent decarboxylation or polymerization side reactions.

Reflux: Stir at mild reflux for 3–4 hours.

Acidification (Precipitation): Cool the mixture to 0 °C. Slowly add conc. HCl until pH < 1.
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Result: The product precipitates as a white/off-white solid.

Purification (Self-Validating Step):

Dissolve the crude solid in Saturated Sodium Bicarbonate (NaHCO₃).

Validation: Unreacted phenol (Syringol) is weakly acidic (pKa ~10) and will not dissolve in

bicarbonate (pH ~8.5), whereas the carboxylic acid (pKa ~3.2) will dissolve completely.

Extract the aqueous bicarbonate layer with Ethyl Acetate to remove unreacted phenol.

Acidify the aqueous layer again with HCl to reprecipitate the pure (2,6-Dimethoxy-
phenoxy)-acetic acid.

Recrystallization: Recrystallize from Water/Ethanol (9:1) or Benzene/Petroleum Ether.

Workflow Visualization
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Figure 1: Synthesis and purification workflow emphasizing the bicarbonate wash as a critical

quality control step.

Part 3: Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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The symmetry of the 2,6-dimethoxy substitution pattern simplifies the NMR spectrum, making it

a reliable identification tool.

¹H NMR (CDCl₃, 400 MHz):

δ 10.0–12.0 ppm (1H, br s): Carboxylic acid proton (-COOH). Broadening depends on water

content and concentration.

δ 6.6–7.0 ppm (3H, m): Aromatic protons.

Due to the symmetry (plane through C1-C4), the protons at C3 and C5 are chemically

equivalent. The proton at C4 is unique.

Expect a Triplet (or dd) for H-4 and a Doublet for H-3/H-5.

δ 4.6 ppm (2H, s): Methylene protons (-O-CH₂-COOH). A sharp singlet.

δ 3.8 ppm (6H, s): Methoxy protons (-OCH₃). A strong singlet integrating for 6 hydrogens.

HPLC Method (Reverse Phase)
For purity assessment, a standard acidic mobile phase is required to suppress ionization and

prevent peak tailing.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid).

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 210 nm (COOH) and 280 nm (Aromatic ring).

Retention Time: Expect elution around 40-50% B due to moderate lipophilicity.

Part 4: Stability & Reactivity
Solid State Stability
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Stable under standard laboratory conditions (room temperature, desiccated). The ether linkage

is robust against oxidation.

Reactivity Profile
Esterification: The carboxylic acid group is readily converted to esters (e.g., methyl, ethyl)

using standard Fischer esterification (MeOH/H⁺) or coupling agents (EDC/NHS).

Acid Chloride Formation: Reacts with Thionyl Chloride (SOCl₂) to form (2,6-Dimethoxy-

phenoxy)-acetyl chloride. This is the activated form used in the synthesis of amide-linked

drugs (as seen in patent EP0062596A1).

Ether Cleavage: The methoxy groups are stable to mild acid/base but can be cleaved by

strong Lewis acids (e.g., BBr₃) to regenerate phenols, though this is rarely the desired

pathway.

Equilibrium Diagram
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Figure 2: pH-dependent equilibrium shifts affecting solubility and extraction strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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